Cas no 876-91-5 (4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one)

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative with a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, while the ketone group provides a handle for subsequent transformations. The methyl substitution influences electronic and steric properties, offering selectivity in synthetic pathways. The compound’s rigid indanone scaffold contributes to its utility in designing bioactive molecules. Suitable for research and industrial applications, it is characterized by high purity and consistent performance in synthetic workflows.
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one structure
876-91-5 structure
Product Name:4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
CAS No:876-91-5
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD17677339
CID:1094372
PubChem ID:19042309
Update Time:2025-05-19

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
    • 4-bromo-6-methyl-2,3-dihydroinden-1-one
    • 4-Bromo-6-methyl-1-indanone
    • AMOT0854
    • AK149292
    • 1H-Inden-1-one, 4-bromo-2,3-dihydro-6-methyl-
    • 1-Indanone, 4-bromo-6-methyl- (7CI, 8CI)
    • 4-Bromo-2,3-dihydro-6-methyl-1H-inden-1-one (ACI)
    • AKOS017558221
    • SCHEMBL8903242
    • CS-0101673
    • DB-316383
    • Y10463
    • DS-9145
    • MFCD17677339
    • Z1269179959
    • EN300-3006001
    • 876-91-5
    • MDL: MFCD17677339
    • Inchi: 1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
    • InChI Key: GEKKSKKTHXHXLU-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=CC(C)=CC=2Br

Computed Properties

  • Exact Mass: 223.98368g/mol
  • Monoisotopic Mass: 223.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.7

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

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4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, 50 °C
Reference
Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold
Liu, Shangde; et al, European Journal of Medicinal Chemistry, 2021, 225,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ;  10 min, 0 °C
1.2 Reagents: Formic acid ;  10 min, 0 °C; 2 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, 50 °C
Reference
Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold
Liu, Shangde; et al, European Journal of Medicinal Chemistry, 2021, 225,

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:876-91-5)4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Order Number:A862470
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):169.0/500.0/884.0
Email:sales@amadischem.com

Additional information on 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one

Chemical Profile of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 876-91-5)

4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 876-91-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a brominated indene core with a methyl substituent, presents a versatile scaffold for the development of novel bioactive agents. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways.

The indene moiety in 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one contributes to its unique electronic and steric properties, which can be exploited in medicinal chemistry. The presence of a bromine atom at the 4-position enhances its reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on indene derivatives due to their potential applications in drug discovery. For instance, studies have highlighted the role of indene-based compounds in modulating enzyme activity and receptor binding. The methyl group at the 6-position influences the overall shape and electronic distribution of the molecule, which can be fine-tuned to improve binding affinity and selectivity. This has led to investigations into its derivatives as potential inhibitors of enzymes involved in cancer metabolism and inflammation.

One notable area of research involves the exploration of 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a precursor for kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the bromine substituent for palladium-catalyzed reactions, researchers have synthesized analogs that exhibit inhibitory effects on specific kinases. These studies have demonstrated the compound's utility in generating lead structures for further optimization.

The pharmaceutical industry has also shown interest in 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one due to its potential as an intermediate in the synthesis of antiviral and anti-inflammatory agents. The indene scaffold is known to interact favorably with biological targets, making it an attractive platform for drug design. Recent computational studies have predicted that derivatives of this compound may disrupt viral polymerase activity or inhibit inflammatory cytokine production. These findings have spurred experimental efforts to validate these hypotheses.

From a synthetic chemistry perspective, 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block. Its ability to undergo multiple functionalization reactions allows chemists to explore diverse structural motifs. For example, directed ortho-metalation strategies can be employed to introduce nitrogen-containing heterocycles or other functional groups at specific positions. Such modifications can enhance solubility, metabolic stability, and overall pharmacokinetic properties of the resulting compounds.

The interest in this compound is further underscored by its presence in several patent literature and academic publications. Researchers have utilized 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one to develop novel therapeutic agents with potential applications across multiple therapeutic areas. These include central nervous system disorders, where indene derivatives have shown promise as scaffolds for neuroprotective and antipsychotic drugs.

In conclusion,4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 876-91-5) represents a structurally interesting and synthetically useful molecule with significant potential in pharmaceutical research. Its unique combination of reactivity and biological relevance makes it an invaluable asset for medicinal chemists seeking to develop innovative therapeutic strategies. As research continues to uncover new applications for this compound and its derivatives,4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one is poised to remain a key player in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:876-91-5)4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
A862470
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):169.0/500.0/884.0
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